molecular formula C7H12O5 B030248 Dimethyl 3-hydroxypentanedioate CAS No. 7250-55-7

Dimethyl 3-hydroxypentanedioate

Cat. No. B030248
CAS RN: 7250-55-7
M. Wt: 176.17 g/mol
InChI Key: CUPGMRSSZADEIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dimethyl 3-hydroxypentanedioate and related compounds involves multiple steps and methodologies. For example, the synthesis of substituted 2-hydroxy-3-dimethylaminopropenoates, which can react with cyclic 1,3-diketones and other compounds to afford various hydroxypyran-2-ones, demonstrates the versatility of synthetic approaches in creating complex structures related to Dimethyl 3-hydroxypentanedioate (Smodiŝ & Stanovnik, 1998).

Molecular Structure Analysis

Molecular structure analysis of Dimethyl 3-hydroxypentanedioate and its analogs can be carried out using various spectroscopic and crystallographic techniques. Studies on similar compounds, such as dimeric (R)-3-hydroxybutanoic acid forming an inclusion complex with β-cyclodextrin, provide insight into the complex formation and molecular interaction, highlighting the significance of structural analysis in understanding compound behavior (Li, Uzawa, & Doi, 1998).

Chemical Reactions and Properties

The chemical reactivity of Dimethyl 3-hydroxypentanedioate includes its participation in various reactions, such as isomerization, oxidation, and more. For instance, the gas-phase reactions of OH radicals with dimethyl alcohols show the occurrence of alkoxy radical isomerization, a process that can significantly affect the chemical properties and reactivity of compounds like Dimethyl 3-hydroxypentanedioate (Atkinson & Aschmann, 1995).

Scientific Research Applications

  • Pharmacological Target : It is considered a potential target for benzodiazepine derivatives, which have roles as tranquilizers, neuroleptic agents, and anti-cancer agents (Baregama, Singh, & Talesara, 2002).

  • Antagonizing Withdrawal Syndrome : Isolated from Rosa bracteata fruits, it has been found to antagonize the withdrawal syndrome in morphine-dependent mice (Xu, Huang, Du, Peng, & Tian, 2003).

  • Medicinal Chemistry : The gem-dimethyl group, integral to this compound, enhances target engagement, potency, and selectivity in bioactive molecules, reducing toxicity and improving drug-like properties (Talele, 2017).

  • Chiral Auxiliary : Used as a new chiral auxiliary in scientific research, particularly in stereoselective synthesis (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

  • Antiphlogistic Agent : Dimethyl thiourea, a related compound, may act as an antiphlogistic agent in treating lens-induced uveitis (Rao et al., 1988).

  • Chemical Synthesis : It is involved in the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, yielding methyl 3-pentenoate for various applications (Matsuda, 1973).

  • Scavenging Hydroxyl Radicals : Dimethylthiourea protects against neutrophil-mediated tissue damage by scavenging hydroxyl radicals (Wasil et al., 1987).

  • Neurotransmission Studies : Dimethyl Sulfoxide (DMSO), a solvent, suppresses NMDA- and AMPA-induced ion currents in hippocampal neurons and protects against excitotoxic death, useful in studies of glutamatergic neurotransmission (Lu & Mattson, 2001).

  • Extraction of Rare Earth Elements : It can be used in the synergistic extraction of Eu, Th, U, and Am with thenoyltrifluoroacetone (HTTA) (Sasaki & Choppin, 1996).

  • Opioid Receptor Research : N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives are studied as mu-opioid receptor antagonists and potent mu-agonists (Le Bourdonnec et al., 2006).

properties

IUPAC Name

dimethyl 3-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-11-6(9)3-5(8)4-7(10)12-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGMRSSZADEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283136
Record name Dimethyl 3-hydroxypentanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-hydroxypentanedioate

CAS RN

7250-55-7
Record name 1,5-Dimethyl 3-hydroxypentanedioate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 30047
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Record name 7250-55-7
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Record name Dimethyl 3-hydroxypentanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of dimethyl 3-oxopentanedioate (20 g, 115 mmol) in anhydrous MeOH (140 mL) was added NaBH4 (2.33 g, 63.18 mmol) in small portions over 10 minutes. The mixture was stirred for 1 h at room temperature and concentrated. Water and EtOAc was added and the organic phase was separated and dried. The combined organic layer was concentrated to give the crude product, which was purified by column chromatography to give dimethyl 3-hydroxypentanedioate (9 g, 44%). 1H-NMR (CDCl3): 2.51 (m, 4H), 3.43 (m, 1H), 3.70 (m, 6H), 4.45 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
2.33 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BOJ REICHENBACH - 2012 - researchgate.net
… In a 100mL RB flask equipped with a stirbar and septum cap was added Product A - dimethyl 3hydroxypentanedioate (4.214g., 23.92mmol, 1.0eq.) and stirred with 24mL of DMF (…
Number of citations: 0 www.researchgate.net
CH Heathcock, CR Hadley, T Rosen… - Journal of medicinal …, 1987 - ACS Publications
… for the preparation of 6, hydroxy acid 7 was attractive, since the compound is available in optically active form by chymotrypsin-mediated hydrolysis of dimethyl 3-hydroxypentanedioate.…
Number of citations: 74 pubs.acs.org
T Kato, Y Kita, K Iwanari, A Asano, M Oba… - Bioorganic & Medicinal …, 2021 - Elsevier
… Dimethyl 3-hydroxypentanedioate (1) was synthesized from dimethyl 1,3-diacetonecarboxylate as described previously 34 and used for the next reaction without purification. …
Number of citations: 8 www.sciencedirect.com
TPA Hari - 2012 - search.proquest.com
… Figure 2.48 – 1HNMR of dimethyl-3-hydroxypentanedioate...................................................................... 152 Figure 2.49 – 13CNMR of dimethyl-3-hydroxypentanedioate .......................................…
Number of citations: 5 search.proquest.com
AE May - 2010 - conservancy.umn.edu
The bulk of the work done in this thesis falls into the categories of studying acylketene intermediates and developing strategies toward the synthesis of lyngbyaloside B. In the first …
Number of citations: 1 conservancy.umn.edu
JCT PALMER - 1985 - search.proquest.com
The pseudoguaianolides are a group of sesquiterpenes which exhibit cytotoxic and antitumor activity. Their principle structural feature is a 5, 7-fused ring; Chapter 1 presents a review of …
Number of citations: 3 search.proquest.com

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